molecular formula C10H10N2O B8541984 [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol

[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol

Cat. No. B8541984
M. Wt: 174.20 g/mol
InChI Key: NJUGLPVZVSKMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020345

Procedure details

3 g of 2-[6-(2-trimethylsilanyl-ethoxymethoxy-methyl)pyridin-2-yl]pyrrole-1-carboxylic acid tert-butyl ester (7.41 mmol) are added to a solution of 3 ml of 1.1 M tetrabutylammonium fluoride in tetrahydrofuran, 45 ml of tetrahydrofuran and 5 ml of hexamethylphosphoramide, containing 10 g of molecular sieve (4 angstrom). The mixture is stirred at 45° C. under argon for 8 hours. After filtration of the insoluble matter on celite, the tetrahydrofuran is evaporated off. The title product is purified by chromatography on a silica column (eluent: dichloromethane/ethyl acetate; 99:1). 0.50 g of a white solid is recovered.
Name
2-[6-(2-trimethylsilanyl-ethoxymethoxy-methyl)pyridin-2-yl]pyrrole-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][O:20]COCC[Si](C)(C)C)[N:14]=1)=O)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[NH:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]1[N:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
2-[6-(2-trimethylsilanyl-ethoxymethoxy-methyl)pyridin-2-yl]pyrrole-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1)C1=NC(=CC=C1)COCOCC[Si](C)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 45° C. under argon for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 10 g of molecular sieve (4 angstrom)
FILTRATION
Type
FILTRATION
Details
After filtration of the insoluble matter on celite
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran is evaporated off
CUSTOM
Type
CUSTOM
Details
The title product is purified by chromatography on a silica column (eluent: dichloromethane/ethyl acetate; 99:1)
CUSTOM
Type
CUSTOM
Details
0.50 g of a white solid is recovered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
N1C(=CC=C1)C1=CC=CC(=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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